1,2,4-Trimethyl-3-phenylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
115238-12-5 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,2,4-trimethyl-3-phenylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-11-13(12-7-5-4-6-8-12)15(3)10-9-14(11)2/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
DLCHHOUUUHBPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCN1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Trimethyl 3 Phenylpiperazine and Its Analogues
Foundational Synthetic Pathways to Piperazine (B1678402) Ring Systems
The construction of the piperazine ring is the initial and crucial step in the synthesis of its derivatives. Various methods have been developed to assemble this six-membered heterocycle, often allowing for the introduction of substituents at different positions.
Approaches to Substituted Piperazine Core Construction
The traditional and most direct methods for constructing the piperazine ring often involve the cyclization of appropriate acyclic precursors. One common approach is the reaction of a 1,2-diamine with a 1,2-dielectrophile. nih.gov Variations of this strategy allow for the synthesis of substituted piperazines by using appropriately substituted starting materials.
Recent advancements have focused on developing more flexible and efficient methods. For instance, a general approach for the synthesis of piperazines with substituents on both carbon and nitrogen atoms has been developed using primary amines and nitrosoalkenes as synthons. mdpi.com This method involves a sequential double Michael addition followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines. mdpi.com
Another innovative approach is the tin (Sn) amine protocol (SnAP), which enables the synthesis of piperazines from aldehydes in a convergent manner. mdpi.com This method relies on the generation of a radical from a stannane reagent to achieve a combined cyclization and C-C bond addition to imines. mdpi.com The tin-substituted starting materials are readily prepared from the corresponding diamines. mdpi.com
Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for the modular synthesis of highly substituted piperazines. organic-chemistry.org These methods couple a propargyl unit with various diamine components, offering good yields with high regio- and stereochemical control. organic-chemistry.org
The table below summarizes some of the foundational synthetic pathways to substituted piperazine cores.
| Synthetic Approach | Starting Materials | Key Features | Reference |
| Double Michael Addition & Reductive Cyclization | Primary amines, Nitrosoalkenes | General approach for C- and N-substituted piperazines. | mdpi.com |
| Tin (Sn) Amine Protocol (SnAP) | Aldehydes, Diamine-derived stannane reagents | Convergent synthesis, radical-based cyclization. | mdpi.com |
| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Modular synthesis, high regio- and stereocontrol. | organic-chemistry.org |
| [3 + 3] Dimerization | Azomethines | Synthesis of highly substituted piperazines. | nih.gov |
Stereoselective Synthesis Research for Piperazine Derivatives
The biological activity of piperazine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Asymmetric synthesis of carbon-substituted piperazines has been a focus of significant research.
One strategy involves the use of chiral starting materials derived from the chiral pool. For example, enantiomerically pure bicyclic piperazines have been synthesized from L-proline. This approach involves the coupling of L-proline methyl ester with N-Boc protected amino acids to form dipeptides, which are then cyclized and reduced to afford the desired chiral piperazines.
Another approach utilizes chiral aziridines derived from natural amino acids. The regioselective ring-opening of these chiral aziridines with amino acid methyl esters provides a pathway to cis-2,5-disubstituted homochiral piperazines.
Palladium-catalyzed asymmetric allylic alkylation has also been successfully employed for the enantioselective synthesis of piperazin-2-ones and piperazines. nih.gov Furthermore, a one-pot three-component synthetic route has been reported for producing highly substituted and functionalizable piperazines with excellent stereoselectivity (de, ee >99%). This method involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by a Pd-catalyzed annulation with propargyl carbonates. acs.org
Advanced Derivatization Strategies for Structural Modification
Once the piperazine core is constructed, further structural modifications are often necessary to achieve the desired substitution pattern, as in 1,2,4-trimethyl-3-phenylpiperazine. These derivatization strategies focus on the selective functionalization of specific positions on the piperazine ring.
Regioselective Functionalization of the Piperazine Ring
Regioselectivity is a key challenge in the functionalization of the piperazine ring, which contains multiple reactive sites. Direct C–H functionalization has emerged as a powerful strategy for the selective introduction of substituents onto the carbon framework of the piperazine ring. nih.govmdpi.com This approach avoids the need for pre-functionalized starting materials and lengthy synthetic sequences. nih.gov
Transition-metal-catalyzed C–H functionalization has been explored, although progress has been more challenging for piperazines compared to other saturated N-heterocycles due to potential catalyst inhibition by the second nitrogen atom. nih.gov However, photoredox catalysis has shown significant promise for the direct α-C–H functionalization of piperazines. nih.gov For example, under photoredox conditions, piperazine derivatives can undergo α-arylation and α-vinylation with good yields. nih.gov
The regioselectivity of these reactions can often be controlled by the nature of the substituents on the nitrogen atoms. For instance, in C3-substituted piperazine substrates, regioselectivity issues can arise, leading to mixtures of products. nih.gov
Introduction of Methyl and Phenyl Substituents at Specific Positions
The synthesis of this compound requires the specific introduction of three methyl groups and one phenyl group at the 1, 2, 4, and 3 positions, respectively.
The introduction of N-alkyl groups, such as the methyl groups at the 1 and 4 positions, is typically achieved through standard N-alkylation reactions. nih.gov These methods include nucleophilic substitution on alkyl halides (e.g., methyl iodide) or reductive amination. nih.gov For monosubstituted piperazines, protecting group strategies are often employed to achieve selective N-alkylation. nih.gov
The introduction of substituents at the carbon atoms of the piperazine ring, such as the methyl group at the C-2 position and the phenyl group at the C-3 position, is more challenging and often requires de novo ring synthesis with appropriately substituted precursors. nih.gov For instance, a method for the preparation of 1-methyl-3-phenylpiperazine (B26559) involves the reaction of N-methyl ethylenediamine with methyl benzoylformate to form a 3,4-dehydropiperazine-2-one intermediate, which is then reduced. google.com
Novel methods for the synthesis of N-methyl-3-phenyl piperazine have also been described, involving the condensation of benzaldehyde (B42025) with a halo amine, followed by cyclization and reduction. sphinxsai.com
Exploration of Novel Synthetic Reagents and Catalytic Systems in Research
Research in piperazine synthesis is continuously exploring novel reagents and catalytic systems to improve efficiency, selectivity, and functional group tolerance.
Photoredox Catalysis: As mentioned earlier, visible-light-promoted photoredox catalysis has become a powerful tool for the C–H functionalization of piperazines. mdpi.comorganic-chemistry.org This method allows for the direct formation of C-C bonds under mild conditions. Iridium-based photocatalysts are commonly used to generate α-amino radicals from piperazine derivatives, which can then couple with various partners. nih.gov
Novel Reagent Protocols:
SnAP (Stannyl Amine Protocol) Reagents: These reagents are used in a convergent method for synthesizing piperazines from aldehydes, proceeding through a radical cyclization mechanism. mdpi.com
SLAP (Silyl Amine Protocol) Reagents: As an alternative to SnAP, the SLAP protocol offers high functional group tolerance and avoids tin by-products. mdpi.com
CLAP (CarboxyLic Amine Protocol) Reagents: This photoredox method utilizes amino-acid-derived radical precursors through decarboxylation, offering a more sustainable approach. mdpi.com
The table below highlights some of the novel reagents and catalytic systems used in piperazine synthesis.
| Reagent/Catalyst System | Application | Key Features | Reference |
| Iridium-based Photoredox Catalysts | C–H Arylation, Vinylation, and Alkylation | Mild reaction conditions, direct functionalization. | nih.govmdpi.com |
| SnAP Reagents | de novo Piperazine Synthesis | Convergent synthesis from aldehydes, radical cyclization. | mdpi.com |
| SLAP Reagents | de novo Piperazine Synthesis | Tin-free alternative to SnAP, high functional group tolerance. | mdpi.com |
| CLAP Reagents | de novo Piperazine Synthesis | Sustainable approach using amino-acid-derived precursors. | mdpi.com |
| Palladium Catalysts | Asymmetric Allylic Alkylation, Cyclizations | Enantioselective synthesis, modular construction of the piperazine ring. | nih.govorganic-chemistry.org |
Methodological Aspects of Phenylpiperazine Synthesis Optimization
The optimization of synthetic routes for complex molecules like this compound and its analogs is a critical aspect of chemical research and development. It involves a deep understanding of reaction mechanisms and the application of principles that maximize efficiency and minimize waste. By refining these methodological aspects, chemists can develop more sustainable, cost-effective, and scalable processes for producing valuable phenylpiperazine compounds.
Reaction Mechanism Elucidation in Synthetic Processes
Understanding the precise sequence of bond-breaking and bond-forming events, known as the reaction mechanism, is fundamental to optimizing any synthetic process. Elucidating these pathways allows chemists to identify rate-limiting steps, predict the formation of byproducts, and rationally select reaction conditions to improve yield and purity.
Several synthetic strategies are employed for the synthesis of the phenylpiperazine scaffold, each proceeding through distinct mechanisms. mdpi.com A common approach involves the construction of the piperazine ring from a substituted aniline and a suitable dielectrophile. For instance, the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures is a frequently used method for forming the piperazine ring. nih.govnih.gov This reaction is a classic example of nucleophilic substitution, where the nitrogen of the aniline attacks the electrophilic carbon of the chloroethyl groups, leading to cyclization.
Another major strategy is the N-arylation of a pre-existing piperazine ring. mdpi.com This can be achieved through several methods:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds. mdpi.comorganic-chemistry.org The mechanism involves an oxidative addition, ligand exchange, and reductive elimination catalytic cycle.
Ullmann-Goldberg Reaction: A copper-catalyzed N-arylation, which serves as an alternative to palladium-based methods. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): This mechanism is viable when the aromatic ring is activated by electron-withdrawing groups. mdpi.com Without such activation, the reaction requires extreme conditions. googleapis.com
For the synthesis of 3-substituted phenylpiperazines, such as the 1-methyl-3-phenylpiperazine analog, a novel approach starts with the condensation of benzaldehyde with a haloamine like 2-chloroethylamine (B1212225) to form an imine. sphinxsai.com This intermediate then undergoes cyclization with an alkyl haloamine. The resulting tetrahydropyrazine is subsequently reduced, typically with a metal hydride like sodium borohydride (B1222165), to yield the final piperazine ring. sphinxsai.com This multi-step process involves imine formation, intramolecular cyclization (a nucleophilic addition), and hydride reduction.
More recently, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, offering novel mechanistic pathways. mdpi.com In these reactions, a photocatalyst, upon absorbing visible light, can oxidize a protected piperazine to form an amine radical cation. mdpi.com Subsequent deprotonation generates an α-amino radical, which can then couple with various partners, such as arenes or vinyl sulfones, to introduce substituents onto the carbon framework of the piperazine ring. mdpi.com
| Synthetic Strategy | Key Reaction Type | General Mechanism | Applicability |
|---|---|---|---|
| Ring Formation from Aniline | Nucleophilic Substitution/Cyclization | Aniline nitrogen attacks haloalkyl groups, leading to ring closure. | Construction of the core piperazine ring. nih.gov |
| N-Arylation (Buchwald-Hartwig) | Palladium-Catalyzed Cross-Coupling | Oxidative addition, ligand exchange, reductive elimination cycle. | Attaching a phenyl group to the piperazine nitrogen. organic-chemistry.org |
| Condensation-Cyclization-Reduction | Imine Formation, Intramolecular Cyclization | Condensation of an aldehyde and amine, followed by ring closure and reduction. | Synthesis of C-substituted piperazines like 3-phenylpiperazines. sphinxsai.com |
| C-H Functionalization | Photoredox Catalysis | Generation of an α-amino radical via single electron transfer for coupling. | Direct introduction of substituents on the piperazine carbon backbone. mdpi.com |
Efficiency and Atom Economy in Synthetic Research
The principles of efficiency and atom economy are central to the philosophy of green chemistry and are increasingly important in the evaluation of synthetic methodologies. Atom economy, a concept developed to measure the "greenness" of a reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. langholmandcanonbieschools.dumgal.sch.uk A high atom economy indicates that fewer atoms are wasted as byproducts.
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
Synthetic efficiency is a broader concept that also considers factors like reaction yield, energy consumption, use of solvents, and the number of synthetic steps. buecher.de Processes that are highly efficient typically have a high atom economy, high yields, and are operationally simple. langholmandcanonbieschools.dumgal.sch.uk
In the context of phenylpiperazine synthesis, different approaches exhibit varying levels of atom economy.
Addition and Cyclization Reactions: Reactions like the Diels-Alder reaction are considered highly atom-economical as all reactant atoms are incorporated into the product. Similarly, cyclization reactions where a single molecule is formed from reactants are generally efficient.
Substitution and Elimination Reactions: Many classical synthetic methods, such as those involving protecting groups or generating stoichiometric byproducts (e.g., salts in substitution reactions), tend to have lower atom economy. buecher.de
Catalytic Reactions: The use of catalysts is a cornerstone of improving both efficiency and atom economy. langholmandcanonbieschools.dumgal.sch.uk Catalytic methods, like the Buchwald-Hartwig amination, require only small amounts of the catalyst, which can often be recovered and reused, thus generating less waste compared to stoichiometric reagents. organic-chemistry.orglangholmandcanonbieschools.dumgal.sch.uk
Efforts to improve the efficiency of phenylpiperazine synthesis focus on several key areas. One approach is the development of catalyst-free reactions, which simplifies purification and reduces costs associated with precious metal catalysts. google.com For example, certain N-arylation reactions can be performed in the presence of a strong base without a transition metal. google.com Another strategy involves using one of the reactants as the solvent, such as using excess piperazine as the solvent in Pd-catalyzed amination, which creates a more eco-friendly and cost-effective process. organic-chemistry.org The development of visible-light-promoted protocols also represents a move towards more sustainable and efficient synthesis, often allowing reactions to proceed under mild conditions. organic-chemistry.org These methods frequently involve radical-based mechanisms that can offer alternative and more direct pathways to the desired products. organic-chemistry.orgmdpi.com
| Synthetic Approach | Key Features | Atom Economy Consideration | Efficiency Factor |
|---|---|---|---|
| Classical Multi-Step Synthesis (e.g., with protecting groups) | Multiple steps of protection, reaction, and deprotection. | Generally lower, due to the mass of protecting groups and reagents that are not in the final product. | Lower overall yield, more waste streams. researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Uses a catalyst to form the C-N bond. | Higher than stoichiometric methods, as the catalyst is used in small amounts. | High yields, good functional group tolerance. organic-chemistry.org |
| Catalyst-Free N-Arylation | Avoids transition metal catalysts. | Potentially high, depending on the byproducts of the base used. | Reduces cost and toxicity of heavy metals, simplifies purification. google.com |
| Photoredox Catalysis | Uses light energy to drive the reaction. | Can be very high by enabling direct C-H functionalization, avoiding pre-functionalized starting materials. | Mild reaction conditions, novel reactivity. mdpi.com |
Conformational Analysis and Stereochemical Investigations
Theoretical Approaches to Piperazine (B1678402) Ring Conformations
The piperazine ring, like other saturated six-membered heterocycles, is not planar. It adopts puckered conformations to relieve angle and torsional strain. Theoretical and experimental studies on substituted piperazines and related compounds provide a framework for understanding the conformational behavior of 1,2,4-trimethyl-3-phenylpiperazine. ias.ac.innih.gov
Chair and Boat Conformations in Substituted Piperazines
The two principal conformations for a six-membered ring are the chair and the boat forms. qmul.ac.uk For piperazine and its derivatives, the chair conformation is generally the most stable and thermodynamically favored state. nih.govlibretexts.org This preference is due to its staggered arrangement of bonds, which minimizes torsional strain, and bonding angles that are close to the ideal tetrahedral value of 109.5°, thus reducing angle strain. libretexts.org
The boat conformation is significantly less stable, with an estimated energy about 30 kJ/mol higher than the chair form in cyclohexane, a comparable system. libretexts.org This instability arises from two main factors: unfavorable steric interactions between the "flagpole" hydrogens (or substituents) and the eclipsing of bonds along the "bottom of the boat". libretexts.org While less common, the boat conformation can be adopted in certain molecular environments, such as within the structural constraints of large macrocycles or when coordinating with metal ions. nih.gov In some heavily substituted piperidines, boat forms can also become significant contributors to the conformational equilibrium to alleviate severe steric strain present in the chair form. ias.ac.inresearchgate.net
Influence of Methyl and Phenyl Substituents on Ring Dynamics
The presence of substituents on the piperazine ring profoundly affects its conformational equilibrium and dynamics. To minimize steric hindrance, bulky substituents typically favor the more spacious equatorial positions over the more crowded axial ones. In phenylpiperazine derivatives, the piperazine ring generally adopts a chair conformation with the phenyl substituent in an equatorial position. nih.gov
For this compound, the conformational landscape is complex due to the interplay of four substituents:
Stereoisomerism and Chirality in this compound
The substitution pattern of this compound gives rise to multiple stereoisomers, a critical consideration in medicinal chemistry where different stereoisomers can have vastly different biological activities. researchgate.netrsc.org
Enantiomeric and Diastereomeric Considerations
The structure of this compound possesses two stereogenic centers at the C2 and C3 positions of the piperazine ring. The presence of 'n' stereocenters can lead to a maximum of 2ⁿ stereoisomers. For this compound, this results in 2² = 4 possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers.
Pair 1 (trans isomers): (2R, 3S)-1,2,4-trimethyl-3-phenylpiperazine and (2S, 3R)-1,2,4-trimethyl-3-phenylpiperazine.
Pair 2 (cis isomers): (2R, 3R)-1,2,4-trimethyl-3-phenylpiperazine and (2S, 3S)-1,2,4-trimethyl-3-phenylpiperazine.
The relationship between a cis isomer (e.g., 2R, 3R) and a trans isomer (e.g., 2R, 3S) is diastereomeric. Diastereomers have different physical and chemical properties.
| Configuration | Relationship | Relative Orientation of C2-Methyl and C3-Phenyl |
|---|---|---|
| (2R, 3S) | Enantiomers | trans |
| (2S, 3R) | ||
| (2R, 3R) | Enantiomers | cis |
| (2S, 3S) |
Methods for Chiral Resolution and Enantiopurity Assessment in Research
The separation of a racemic mixture into its individual enantiomers is known as chiral resolution, a crucial process in the synthesis of stereochemically pure compounds. wikipedia.org Several methods are employed in research for this purpose.
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic piperazine (a base) with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different solubilities, they can often be separated by fractional crystallization. The resolved diastereomeric salt is then treated to remove the resolving agent, yielding the pure enantiomer.
Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov For piperidine (B6355638) and piperazine derivatives, cellulose-based CSPs have proven effective. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.
Enantiopurity Assessment: Once resolved, the enantiomeric purity (or enantiomeric excess) of the sample is often determined using chiral HPLC or by NMR spectroscopy using chiral shift reagents. nih.gov Chiral shift reagents, such as lanthanide complexes, can be used to induce different chemical shifts for the protons of each enantiomer, allowing for their quantification. nih.gov
| Method | Principle | Application |
|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent (e.g., tartaric acid). wikipedia.org | Preparative separation of enantiomers. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Analytical and preparative separation; enantiopurity assessment. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR spectra. nih.gov | Analytical determination of enantiomeric purity. |
Interconversion Dynamics and Energy Barriers
The piperazine ring is not static but undergoes rapid conformational changes at room temperature. The most significant of these is the chair-chair interconversion, or ring flip. During this process, a chair conformation passes through several higher-energy transition states and intermediates, including the half-chair and the twist-boat. libretexts.org
For cyclohexane, the energy barrier for this interconversion is approximately 42 kJ/mol. libretexts.org The presence of substituents on the piperazine ring can alter this energy barrier. Bulky substituents must move between axial and equatorial positions during the ring flip, which can increase the energy barrier. The specific energy barriers for the interconversion of this compound diastereomers have not been reported in the reviewed literature. However, they could be determined experimentally using dynamic NMR spectroscopy, where the coalescence of signals at different temperatures provides information about the rate of exchange and the corresponding energy barrier. Alternatively, computational chemistry methods can be employed to model the conformational landscape and calculate the energies of the various conformers and the transition states that separate them. researchgate.net In highly crowded systems, the energy penalty for certain chair conformations can be so high that boat conformations become more favorable to avoid destabilizing steric interactions. ias.ac.in
Computational Studies on Conformational Transitions
Computational chemistry provides powerful tools to predict and understand the conformational landscape of flexible molecules like this compound. These studies can map out the potential energy surface, identifying stable conformers and the energy barriers that separate them.
Theoretical Models and Methods The conformational behavior of the piperazine ring is typically dominated by two main chair conformations, along with higher-energy twist-boat and boat forms. The presence of four substituents—three methyl groups and one phenyl group—at positions 1, 2, 3, and 4 introduces significant steric and electronic complexity.
Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are well-suited for this type of analysis. dtic.mil These methods, often paired with basis sets such as 6-31G(d) or 6-31G(d,p), can accurately calculate the geometric parameters and relative energies of different stereoisomers and conformers. dtic.mil For the parent compound 1-phenylpiperazine, a combination of Hartree-Fock (HF) and DFT methods has been successfully used to calculate vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. dtic.mil
Research Findings on Analogous Compounds For a molecule like this compound, computational studies would aim to determine the energetic preference for the axial or equatorial positioning of the substituents on the piperazine ring. The key factors influencing conformational stability include:
Steric Hindrance : The bulky phenyl group at the C3 position and the methyl group at C2 would likely create significant steric strain, influencing the preferred chair conformation.
Nitrogen Inversion : The N-methyl groups at positions 1 and 4 can undergo nitrogen inversion, leading to different conformers. Computational models can calculate the energy barriers for these inversions.
1,3-Diaxial Interactions : The relative energies of conformers are heavily influenced by destabilizing 1,3-diaxial interactions between substituents. The most stable conformer will minimize these repulsive forces.
In studies of related substituted piperazines, it has been shown that the piperazine ring typically adopts a chair conformation with bulky substituents preferentially occupying equatorial positions to minimize steric strain. rsc.org Computational models can quantify these energy differences, providing a theoretical foundation for interpreting experimental spectroscopic data.
Spectroscopic Methodologies for Conformational Analysis (e.g., NMR applications for structural elucidation, not for basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the detailed three-dimensional structure and stereochemistry of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.
Advanced NMR Techniques While basic ¹H and ¹³C NMR provide initial characterization, advanced techniques are necessary to unravel complex stereochemical relationships:
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY) : This technique is crucial for determining the spatial proximity of protons. For instance, NOE correlations between the protons of the C3-phenyl group and specific protons on the piperazine ring can definitively establish their relative orientation (cis or trans). Similarly, NOE signals between the various methyl groups would elucidate their relative stereochemistry.
¹H-¹H Coupling Constants (J-coupling) : The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons of the piperazine ring is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the ring's conformation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship between protons, characteristic of a chair conformation, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.
Heteronuclear Correlation Spectroscopy (HSQC and HMBC) : Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to unambiguously assign all proton and carbon signals. nih.gov HMBC, in particular, can reveal long-range (2-3 bond) correlations that help piece together the molecular structure and confirm the substitution pattern. nih.gov
Application to Stereochemical Elucidation In a study of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols, a structurally similar system, ¹H NMR spectroscopy was instrumental in determining the configuration of the methyl and phenyl substituents. rsc.org The analysis revealed that for some isomers, a significant population of a skew-boat conformation existed in solution, while others preferred a classic chair conformation with the bulky phenyl group in an equatorial position. rsc.org This demonstrates the power of NMR to not only identify static structures but also to characterize conformational equilibria in solution. For this compound, variable-temperature NMR studies could also be employed to investigate the dynamics of ring inversion and to calculate the energetic barriers between different conformers. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and predict reactivity.
The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. Molecular Orbital (MO) theory is crucial for this understanding, with a particular focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgleah4sci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net
For a molecule like 1,2,4-Trimethyl-3-phenylpiperazine, quantum chemical calculations are typically performed using methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield values for various electronic parameters that describe the molecule's reactivity and kinetic stability. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com In a study on 1-(4-Fluorophenyl)piperazine, a related compound, the HOMO was observed to be delocalized over the phenyl and piperazine (B1678402) rings, indicating regions of high electron density susceptible to electrophilic attack. researchgate.net The LUMO was primarily located on the phenyl ring, suggesting a site for nucleophilic attack. researchgate.net
A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. libretexts.org Computational studies on similar heterocyclic compounds have used these parameters to predict their behavior in chemical reactions. researchgate.netnih.gov
Table 1: Illustrative Electronic Properties Calculated via DFT (Note: The following data is representative of typical outputs from quantum chemical calculations for phenylpiperazine derivatives and is for illustrative purposes.)
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.1 Debye |
This table is generated based on methodologies described for similar compounds in the cited literature. researchgate.netresearchgate.netnih.gov
The electronic parameters derived from quantum chemical calculations are instrumental in predicting the reactivity of this compound. The locations of the HOMO and LUMO can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For piperazine derivatives, common reactions include alkylation and oxidation at the nitrogen atoms. nih.gov Computational models can help predict the feasibility and regioselectivity of these reactions.
Furthermore, computational studies can provide deep mechanistic insights that are difficult to obtain experimentally. For example, in reactions involving related heterocyclic systems like triazines, computational investigations have been used to distinguish between different potential pathways, such as a concerted Diels-Alder reaction versus a stepwise addition/elimination mechanism. researchgate.net Similar methodologies could be applied to understand the reaction mechanisms of this compound with various reagents. High-temperature pyrolysis studies on related compounds like 1,2,4-trimethylbenzene (B165218) have also utilized kinetic modeling to understand decomposition pathways, which primarily proceed through dehydrogenation reactions. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time. These simulations are essential for understanding the conformational flexibility and interactions of this compound in a dynamic environment. nih.gov
This compound is a flexible molecule with multiple rotatable bonds. The piperazine ring can adopt different conformations, such as chair, boat, or twist forms, and the phenyl and methyl substituents can be in axial or equatorial positions. osti.gov MD simulations are used to explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers between them. osti.govnih.gov
In a study of 1-phenylpiperidin-4-one, a similar cyclic amine, quantum chemical calculations combined with gas-phase experiments revealed a mixture of chair and twist conformers. osti.gov High-temperature MD simulations can be employed to accelerate the conformational search, allowing the molecule to overcome energy barriers and explore a wider range of shapes. mdpi.com The stability of different conformers is assessed by analyzing their potential energy over the course of the simulation. nih.govmdpi.com
Table 2: Representative Parameters for Molecular Dynamics Simulations (Note: This table illustrates typical parameters used in MD simulations for studying small molecules and their protein complexes.)
| Parameter | Description | Typical Value/Setting |
| Force Field | Set of equations and parameters to describe the potential energy | AMBER, CHARMM |
| Simulation Time | Duration of the simulation | 200 ns - 3 µs nih.govmdpi.com |
| Temperature | Temperature at which the simulation is run | 300 K (body temperature) mdpi.com |
| Pressure | Pressure at which the simulation is run | 1 bar |
| Ensemble | Statistical ensemble used (e.g., NPT, NVT) | NPT (constant Number of particles, Pressure, Temperature) mdpi.com |
| Solvation Model | Method to represent the solvent | Explicit (e.g., TIP3P water) or Implicit (e.g., PCM) researchgate.net |
This table is compiled from methodologies described in the cited literature. nih.govmdpi.comresearchgate.net
To simulate a realistic biological environment, MD simulations are often performed with the molecule submerged in a theoretical solvent, most commonly water. researchgate.net These solvation models are critical as they influence the molecule's conformation and its interactions with other molecules. researchgate.net Explicit solvation models surround the molecule with a large number of individual solvent molecules, while implicit models represent the solvent as a continuous medium. researchgate.net
By analyzing the trajectory of the simulation, researchers can study the dynamics of hydrogen bonding and other non-covalent interactions between this compound and the solvent molecules. This provides insight into its solubility and how its structure might change upon moving from a non-polar to a polar environment. For instance, studies on similar compounds have shown that polar solvents can stabilize certain conformers over others. researchgate.net
Ligand-Based and Structure-Based Computational Design Methodologies
The phenylpiperazine scaffold is a versatile template in drug discovery, appearing in numerous CNS drugs. nih.govmdpi.com Computational design methodologies are key to identifying and optimizing such compounds for specific biological targets.
Ligand-based design is employed when the structure of the biological target is unknown. It relies on the principle that molecules with similar shapes and properties often have similar biological activities. For a compound like this compound, one might search databases for other molecules with a similar pharmacophore (the essential 3D arrangement of functional groups) to predict its potential biological targets.
Structure-based drug design is used when the 3D structure of the target protein is known. nih.gov In a notable study, a phenyl-piperazine pharmacophore was identified as a potential ATP-competitive inhibitor of the eIF4A1 protein, which is linked to cancer. researchgate.netnih.gov Using the known structure of eIF4A1, computational techniques like molecular docking and extended MD simulations were used to predict how these phenyl-piperazine compounds would bind within the nucleotide-binding site of the protein. researchgate.netnih.gov The simulations showed that stable interactions within the binding pocket were crucial for activity. nih.gov This approach allows for the rational design of new derivatives, such as modifications to the this compound structure, to improve binding affinity and selectivity for the target. nih.govmdpi.com Such studies often lead to the synthesis and testing of new compounds with potentially enhanced therapeutic properties. researchgate.netnih.gov
Advanced Computational Methodologies for Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable for deriving these relationships, allowing for the prediction of activity and the rational design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. youtube.com A QSAR model is essentially a statistical equation that correlates molecular descriptors (numerical representations of molecular properties) with activity, such as an IC50 value. youtube.com
For example, 3D-QSAR studies have been conducted on piperazine derivatives to understand their antihistamine and antibradykinin effects. nih.gov These models use comparative molecular field analysis (CoMFA) to correlate the antagonistic effect with the steric and electrostatic fields of the synthesized compounds. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecule would likely increase or decrease activity. A statistically robust QSAR model, indicated by a high cross-validated R² value, can be a powerful predictive tool in the drug design process, helping to prioritize which new analogs to synthesize. youtube.com
To build QSAR models and perform similarity-based virtual screening, a molecule's structure must be converted into a numerical format. This is achieved through molecular descriptors, with topological and fingerprint descriptors being among the most common.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and the connectivity of its atoms. youtube.com They encode information about branching, cyclicity, and atom distribution without regard to the 3D conformation.
Molecular Fingerprints: These are bit strings (a series of 0s and 1s) where each bit represents the presence or absence of a specific structural feature or substructure. They are rapidly calculated and allow for fast comparison of molecules, making them ideal for screening large databases. Two molecules can be compared by calculating the similarity of their fingerprints (e.g., using the Tanimoto coefficient), providing a quantitative measure of their structural resemblance. nih.gov
These descriptors are fundamental to modern chemoinformatics. They are used to classify compounds, assess the diversity of chemical libraries, and as the independent variables in QSAR equations to predict the biological activity of unsynthesized compounds based solely on their proposed structure. youtube.comyoutube.com
Investigation of Molecular Recognition Mechanisms and Potential Interaction Modalities
Conceptual Framework for Molecular Target Engagement
The engagement of a chemical compound with its molecular target is a highly specific process that can be conceptualized through theoretical models and an understanding of the fundamental forces that govern molecular interactions.
The theoretical binding sites for phenylpiperazine derivatives are diverse, reflecting the wide range of biological targets with which this class of compounds is known to interact. Phenylpiperazines have been investigated for their potential to target neuroblastoma, indicating an affinity for molecular sites within these cells. nih.gov The specificity of a compound for a particular binding site is determined by its ability to fit snugly into a pocket on the surface of the target protein and to form favorable interactions with the amino acid residues lining that pocket. For instance, in the context of anticancer research, phenylpiperazine derivatives have been designed as potential topoisomerase II inhibitors, with the phenylpiperazine moiety sliding between nucleic acid bases. mdpi.com Molecular docking studies, a computational technique, are often employed to predict and visualize these binding modes. These studies can reveal key interactions, such as π-π stacking between the aromatic rings of the compound and the target, which are crucial for binding. mdpi.com
Hydrogen Bonding: The nitrogen atoms within the piperazine (B1678402) ring can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors on the target protein. nih.gov
π-π Stacking: The phenyl group of the molecule can engage in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site of the target. mdpi.com This is a common interaction mode for many drugs that target the central nervous system.
Hydrophobic Interactions: The nonpolar regions of the molecule, such as the phenyl ring and methyl groups, tend to be excluded from the aqueous environment and prefer to interact with hydrophobic pockets in the target protein.
By strategically modifying the chemical structure of the phenylpiperazine core, for example, by adding or altering substituent groups, researchers can modulate these intermolecular forces to enhance binding affinity and selectivity for a desired molecular target.
In Vitro Methodologies for Identifying Molecular Interactions (without biological outcomes)
A variety of in vitro techniques are employed as research tools to identify and characterize the molecular interactions of compounds like phenylpiperazines without assessing their ultimate biological or clinical effects. These assays provide fundamental data on binding affinity, enzyme inhibition, and cellular uptake.
Radioligand binding assays are a powerful research technique used to determine the affinity of a compound for a specific receptor. nih.gov This method involves using a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring how effectively a test compound competes with it for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of the compound's affinity for the receptor.
For example, in studies of phenylpiperazine derivatives as potential agents for neuroblastoma, radioligand binding assays were used to determine their ability to inhibit the uptake of [¹²⁵I]MIBG (radiolabeled metaiodobenzylguanidine), a compound known to be taken up by these tumor cells. nih.gov The results, presented in the table below, show the IC50 values for various phenylpiperazines, indicating their varying affinities for the MIBG uptake transporter. nih.gov
| Compound | IC50 (µM) for Inhibition of [¹²⁵I]MIBG Uptake |
| PP | 1.5 |
| CPP | 2.5 |
| CAPP | 2.5 |
| DMPP | 5 |
| CP(OH)P | 30 |
| TFMPP | 65 |
This table presents data for phenylpiperazine derivatives as an illustration of the application of radioligand binding assays in this class of compounds.
Enzyme inhibition assays are used as a research technique to characterize the ability of a compound to interfere with the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to reduce the enzyme activity by 50% is the IC50 value.
Research on 1-arylsulfonyl-4-phenylpiperazine derivatives has utilized enzyme inhibition assays to evaluate their potential as inhibitors of mushroom tyrosinase. researchgate.net Similarly, other studies have investigated azinane triazole-based derivatives as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The table below shows the inhibitory potential of selected methyl phenyl-substituted derivatives against various enzymes. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |
| 12d | α-glucosidase | 36.74 ± 1.24 |
| 12d | Urease | 19.35 ± 1.28 |
| 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |
This table illustrates the application of enzyme inhibition assays to compounds structurally related to phenylpiperazines.
Cell-based assays are a crucial in vitro tool for studying the ability of a compound to be taken up by and retained within cells. These studies, conducted for research purposes and not for clinical evaluation, often use radiolabeled compounds to track their movement across the cell membrane and their accumulation inside the cell over time.
For instance, the uptake and retention of a radiolabeled phenylpiperazine, [¹²⁵I]IPP, were studied in human neuroblastoma cell lines. nih.gov The rate of cellular uptake was found to be greatest within the first 60 minutes. nih.gov Retention studies, where cells were first incubated with the compound and then transferred to a drug-free medium, showed an initial rapid washout followed by constant retention for several hours. nih.gov Inhibition studies were also performed to assess the selectivity of uptake, with the results for various inhibitors presented below.
| Inhibitor | IC50 (µM) for Inhibition of [¹²⁵I]IPP Uptake |
| DMI | 0.6-1.5 |
| IPP | 1.8-2.5 |
| CPP | 7.0-9.0 |
| MIBG | 18-25 |
| TFMPP | ≥ 20 |
| 5HT | > 100 |
This table demonstrates the use of cell-based assays to investigate the uptake characteristics of a phenylpiperazine derivative.
Allosteric Modulation and Orthosteric Binding Site Exploration
The exploration of a compound's potential for allosteric modulation and its interaction with orthosteric binding sites is a cornerstone of modern drug discovery. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's activity. sigmaaldrich.com This can offer significant advantages, including higher receptor subtype selectivity and a more nuanced modulation of physiological responses. nih.govnih.gov
For many phenylpiperazine-based compounds, research has identified interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes, often involving complex binding kinetics and conformational changes. bldpharm.com However, specific data delineating whether 1,2,4-Trimethyl-3-phenylpiperazine acts as an orthosteric ligand or an allosteric modulator at any given receptor is not available in the reviewed literature.
The binding of a ligand to a receptor is a dynamic process that frequently induces conformational changes in the protein. These changes are fundamental to the transduction of the signal across the cell membrane. Molecular dynamics simulations and other computational methods are often employed to model these theoretical changes, providing insight into how a compound might activate or inhibit a receptor. bldpharm.com
Studies on related piperazine-containing molecules have shown that even small structural modifications can significantly alter the induced conformational state of the target receptor. For instance, simulations of agonists and antagonists binding to the 5-HT1A receptor, a target for many phenylpiperazine derivatives, have demonstrated distinct conformational shifts in the transmembrane helices. Without specific experimental or computational data for this compound, any discussion of its ability to induce specific conformational changes would be purely speculative.
Detailed mechanistic research into binding site dynamics involves identifying the key amino acid residues that a ligand interacts with and understanding the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This is often achieved through techniques like X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis, complemented by computational docking and simulation.
While the phenylpiperazine scaffold is a well-recognized pharmacophore present in numerous approved drugs and research compounds, the specific contribution of the 1,2,4-trimethyl substitution pattern to binding site dynamics has not been characterized in the public domain. Research on other allosteric modulators has shown that the binding of a modulator can stabilize specific receptor conformations, thereby influencing the binding and/or efficacy of the orthosteric ligand. The absence of such studies for this compound means its precise mechanism of action at a molecular level remains unknown.
Analytical Methodologies for Research Characterization and Quantification
Spectroscopic Characterization Methodologies (e.g., advanced NMR for structural elucidation, not for basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2,4-Trimethyl-3-phenylpiperazine. Beyond simple proton (¹H) and carbon-¹³ (¹³C) spectra for basic identification, advanced NMR experiments are required to decipher its complex molecular architecture. The presence of multiple methyl groups and a phenyl group on the piperazine (B1678402) ring, along with chiral centers, results in intricate spin systems that necessitate multi-dimensional NMR analysis. nih.gov
The substituted piperazine ring of this compound gives rise to complex ¹H NMR spectra where proton signals may overlap, and spin-spin coupling patterns are not immediately obvious. libretexts.org Techniques such as 2D Correlation Spectroscopy (COSY) are employed to establish proton-proton coupling networks, identifying which protons are adjacent to one another.
Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This is crucial for assigning the specific carbon signals to their attached protons. To complete the structural puzzle, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals long-range (2-3 bond) correlations between protons and carbons, which helps in definitively placing the methyl and phenyl substituents on the piperazine ring by showing correlations from the methyl protons to the ring carbons and from the phenyl protons to the C3 carbon of the piperazine ring. nih.gov These advanced methods allow for the unambiguous assignment of all proton and carbon resonances, even in the presence of overlapping signals and complex splitting. libretexts.org
| Technique | Purpose in Analyzing this compound | Expected Correlations |
| COSY | Identify ¹H-¹H spin coupling networks within the piperazine ring and between ring protons. | Correlations between adjacent protons on the piperazine ring (e.g., H2-H3, H5-H6). |
| HSQC | Correlate each proton to its directly attached carbon atom. | C2-H2, C3-H3, C5-H5, C6-H6, and correlations for each methyl and phenyl group. |
| HMBC | Establish long-range (2-3 bond) connectivity to confirm substituent placement. | Correlations from N-methyl protons to adjacent ring carbons; from C3-phenyl protons to C2/C3 of the piperazine ring. |
Isotopic labeling is a powerful, though less common, technique used to trace the pathways of chemical reactions or metabolic transformations. In the context of synthesizing or studying the metabolic fate of this compound, specific atoms can be replaced with their heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
For instance, if the synthesis involves methylation steps, using ¹³C-labeled methyl iodide would allow researchers to follow the addition of the methyl groups using ¹³C NMR or mass spectrometry. Similarly, introducing a deuterium label on the phenyl ring can help elucidate fragmentation mechanisms in mass spectrometry by observing the mass shift of fragments containing the label. core.ac.uk This methodology provides definitive evidence for reaction mechanisms and molecular rearrangements that is often unattainable through other means. organicchemistrydata.org
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for separating this compound from reaction byproducts or impurities and for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of purity and the purification of this compound.
Analytical HPLC: For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). wiley.com
Preparative HPLC: When larger quantities of the pure compound are needed for further research, preparative HPLC is utilized. This involves using larger columns and higher flow rates to isolate the target compound from a crude mixture. nih.govwiley.com The principles are similar to analytical HPLC, but the goal is isolation rather than just quantification. The collected fractions containing the purified compound are then re-analyzed for purity. wiley.com
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Narrow-bore (e.g., 2.1-4.6 mm ID) | Wide-bore (e.g., >10 mm ID) |
| Particle Size | Smaller (e.g., <5 µm) for high resolution | Larger particles may be used |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |
| Flow Rate | Lower (e.g., 0.2-1.0 mL/min) | Higher (e.g., >10 mL/min) |
| Objective | Quantify purity and identify components | Isolate and purify large amounts of compound |
The structure of this compound contains at least two chiral centers (at the C2 and C3 positions), meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have distinct biological activities, it is crucial to separate them and determine the enantiomeric excess (e.e.) of a sample. unife.itresearchgate.net
Chiral chromatography is the definitive method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating a broad range of chiral compounds, including amines. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation (resolution). mdpi.com By comparing the peak areas of the separated enantiomers, the enantiomeric excess can be accurately calculated. nih.gov
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), is a primary tool for confirming the molecular weight and structure of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), for example using a Time-of-Flight (TOF) analyzer, can determine the elemental composition of the molecule and its fragments with high accuracy. nih.gov
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragment ions. xml-journal.net The resulting fragmentation pattern is characteristic of the molecule's structure. For phenylpiperazine derivatives, fragmentation typically involves cleavage of the piperazine ring and the bonds connecting the substituents. researchgate.netxml-journal.net Key fragmentation pathways for phenylpiperazines often include:
Cleavage within the piperazine ring, leading to the loss of ethyleneamine fragments. nih.gov
Cleavage of the C-N bond between the phenyl group and the piperazine ring. xml-journal.net
Loss of substituents from the ring.
Analyzing these fragmentation pathways provides robust confirmation of the compound's identity and structure. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and structural databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. Therefore, a detailed analysis of its solid-state structure, including the elucidation of its absolute configuration, crystal packing, and intermolecular interactions, cannot be provided at this time.
While general principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, the absence of experimental data for this particular compound prevents a specific application of these principles.
Elucidation of Absolute Configuration
The determination of the absolute configuration of a chiral molecule, such as this compound which possesses stereocenters, is a critical aspect of its structural characterization. X-ray crystallography of a single crystal is a powerful technique to unambiguously determine the absolute stereochemistry, often through the use of anomalous dispersion effects. However, without a crystallized sample and the corresponding diffraction data, the absolute configuration of this compound remains undetermined from this method.
Analysis of Crystal Packing and Intermolecular Interactions
The study of crystal packing reveals how molecules arrange themselves in a solid lattice, which is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. An understanding of these interactions is crucial for predicting and interpreting the physical properties of a compound, including its solubility and melting point. As no crystallographic information was found for this compound, a description of its crystal packing and the specific intermolecular forces that dictate its solid-state assembly cannot be detailed.
Future Research Directions and Theoretical Applications
Development of Novel Research Probes and Tool Compounds
The development of new research probes from the 1,2,4-trimethyl-3-phenylpiperazine scaffold is a promising area of study. Such tool compounds are essential for dissecting complex biological systems and elucidating the function of specific molecular targets.
The rational design of molecular interrogators based on the phenylpiperazine framework involves strategic structural modifications to achieve high affinity and selectivity for a desired biological target. nih.govnih.gov The core principle lies in understanding the structure-activity relationships (SAR) that govern the interaction of these ligands with their receptors. For instance, many piperazine (B1678402) derivatives are known to interact with neurotransmitter systems, and subtle changes to their structure can significantly alter their pharmacological profile. evitachem.comijrrjournal.comnih.gov
Key design principles include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., fluoro, chloro, trifluoromethyl) on the phenyl ring can modulate binding affinity and selectivity for specific receptors or transporters. nih.govnih.gov Studies on related phenylpiperazine compounds have shown that the position and electronic nature of these substituents are critical for activity at targets like the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov
Stereochemistry: The stereoisomerism of substituents on the piperazine ring can have a profound impact on biological activity. For example, in certain phenylpropyl piperazine analogues, the S-configuration of a substituent was found to significantly enhance affinity for the dopamine transporter (DAT), while the steric effect of the substituent was detrimental. nih.gov
Table 1: Design Principles for Phenylpiperazine-Based Molecular Probes
| Design Principle | Structural Modification | Rationale & Predicted Outcome |
| Target Affinity Modulation | Introduction of electron-withdrawing or donating groups on the phenyl ring. | Alters electronic distribution, potentially enhancing binding to specific receptor sub-pockets. nih.gov |
| Selectivity Tuning | Varying the length and flexibility of alkyl chains on the piperazine nitrogens. | Modifies the compound's ability to fit into distinct binding sites, allowing for discrimination between related targets. ijrrjournal.comnih.gov |
| Improved Pharmacokinetics | Addition of polar groups or using the piperazine core as a hydrophilic scaffold. | Enhances solubility and influences metabolic stability. mdpi.com |
| Conformational Constraint | Introduction of cyclic systems or rigid linkers. | Reduces conformational flexibility, which can lock the molecule in a bioactive conformation and improve affinity. |
| Bioisosteric Replacement | Replacing the piperazine ring with other heterocyclic systems (e.g., piperidine). | Can drastically alter the protonation state at physiological pH and receptor binding profile. nih.gov |
To fully explore the potential of the this compound scaffold, the synthesis of chemically diverse analogues is essential. This involves employing a range of synthetic methodologies to create a library of related compounds with varied structural features. Such libraries are invaluable for screening against various biological targets to identify new lead compounds. nih.gov
Synthetic strategies for generating diversity include:
N-Substitution Reactions: The secondary amine in a precursor piperazine ring is a versatile handle for introducing a wide array of substituents through reactions like amidation and sulfonamidation with various acid halides and sulfonyl halides. nih.gov
Multi-component Reactions: Facile, multi-step, one-pot syntheses can be employed to generate structurally diverse piperazine derivatives, such as 5-oxopiperazine-2-carboxylates, by combining different primary amines, α-bromo acid chlorides, and other reagents. rsc.org
Molecular Hybridization: This strategy involves combining the phenylpiperazine motif with other known pharmacophores to create hybrid molecules with potentially dual or novel activities. nih.govnih.gov For example, linking the piperazine core to structures like 1,2,4-triazoles has been explored to develop agents for Alzheimer's disease. nih.gov
Protecting Group Strategies: The use of protecting groups allows for the selective modification of specific positions on the piperazine ring, enabling the synthesis of precisely substituted analogues, such as 1-alkyl-3-phenylpiperazines. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of new analogues with desired properties.
Machine learning models can be trained on existing data from piperazine derivatives to predict the properties of novel, unsynthesized compounds based solely on their chemical structure. nih.gov This predictive capability allows researchers to prioritize the synthesis of candidates that are most likely to be active and possess favorable characteristics.
Key aspects of this approach include:
Molecular Representation: Compounds are converted into machine-readable formats, such as molecular fingerprints (e.g., ECFP) or graph representations, which encode their structural features. nih.gov
Model Training: Deep Neural Networks (DNNs) and other ML algorithms are trained on datasets of known compounds to learn the complex relationships between their structural features and their properties (e.g., binding affinity for a specific receptor, metabolic stability). nih.gov
Property Prediction: Once trained, these models can predict the properties of new, virtual this compound analogues, enabling in silico screening of vast virtual libraries to identify promising candidates for synthesis. nih.gov Generative AI models can even design entirely new molecules from scratch that are optimized for specific targets. github.com
Table 2: Application of AI/ML in Piperazine Analogue Design
| AI/ML Application | Technique/Model | Objective |
| Virtual Screening | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) | To predict the binding affinity of virtual analogues against a target protein, prioritizing synthesis. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | To generate novel molecular structures with desired properties, exploring new chemical space. github.com |
| ADME/Tox Prediction | Quantitative Structure-Property Relationship (QSPR) models | To predict absorption, distribution, metabolism, and excretion properties early in the design phase. |
| Structure-Free Prediction | Mendeleev Encoding, Gradient Boosting | To predict material properties based only on the chemical formula, useful before synthesis. nih.gov |
Beyond compound design, AI can assist in the practical aspects of chemical synthesis. Automated synthesis platforms can physically construct libraries of compounds based on computational designs, dramatically increasing throughput. nih.gov
Retrosynthesis Prediction: AI tools can analyze a target molecule, like a novel piperazine analogue, and propose one or more synthetic routes by working backward from the final product.
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a desired product, reducing the time and resources spent on empirical optimization.
Automated Platforms: Robotic systems can perform the high-throughput synthesis of compound libraries. nih.gov For example, automated synthesizers using pre-packed reagent capsules can streamline the creation of diverse compound sets with high efficiency, accelerating the discovery process. synplechem.com
Exploration of Supramolecular Chemistry with Piperazine Derivatives
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers another avenue for the application of piperazine derivatives. The piperazine moiety can act as a "guest" molecule within a larger "host" structure, forming stable supramolecular inclusion complexes. researchgate.net
Research in this area has shown that piperazine and its derivatives can be encapsulated within host frameworks, such as those formed by zinc dihydrogen phosphates or p-hydroxybenzoic acid. researchgate.net In these complexes, the guest piperazine molecules are held in an orderly arrangement by forces like hydrogen bonds and van der Waals interactions, without altering the chemical structure of the guest itself. researchgate.net
The key findings and future directions include:
Stable Host-Guest Systems: The intermolecular forces within these complexes can lead to high structural stability and enhanced thermal stability compared to the individual components. researchgate.net
Sustained-Release Agents: Because the guest molecule's chemical properties are maintained, these supramolecular complexes are being investigated as potential drug sustained-release agents. The host framework could control the release of the active piperazine derivative. researchgate.net
CO2 Capture: The channels and cavities formed in these supramolecular structures have also been noted for their potential scientific value in applications such as CO2 capture. researchgate.net
The exploration of how this compound specifically behaves as a guest in various host systems could lead to the development of novel materials with tailored properties for controlled release or gas sequestration applications.
Self-Assembly Principles and Host-Guest Interactions
While direct studies on this compound are absent, the principles of self-assembly and host-guest chemistry can be theoretically applied. The piperazine scaffold is a known component in the design of molecules capable of forming ordered structures. For instance, research on other functionalized piperazines has demonstrated their role in creating molecularly imprinted polymers (MIPs) and forming complexes with macrocyclic hosts like cucurbiturils.
Theoretically, the trimethylated phenylpiperazine structure could act as a guest molecule. Its size, shape, and the potential for hydrogen bonding and van der Waals interactions, dictated by the phenyl and methyl groups, would govern its binding affinity and selectivity for a host cavity. The nitrogen atoms in the piperazine ring could be protonated, allowing for electrostatic interactions with anionic hosts. Computational modeling could predict the stability of such host-guest complexes and guide the design of complementary macrocycles.
Material Science Implications (focus on theoretical and chemical aspects, not applications)
From a theoretical material science perspective, this compound could be investigated as a building block (or "tecton") for the construction of metal-organic frameworks (MOFs) or crystalline organic materials. researchgate.net The two nitrogen atoms of the piperazine ring can act as coordination sites for metal ions, a fundamental interaction in MOF assembly. researchgate.net
The presence of the bulky phenyl and multiple methyl groups would introduce significant steric hindrance, which could be exploited to control the dimensionality and porosity of the resulting crystalline network. Theoretical calculations could explore:
Coordination Geometry: Predicting the preferred coordination modes with various metal centers.
Framework Topology: Simulating the potential network structures that could arise from its use as an organic linker.
Porosity and Surface Area: Estimating the potential for creating porous materials based on the packing arrangements of the molecule in a crystal lattice.
These theoretical studies would be foundational, providing the chemical rationale for attempting the synthesis of new materials derived from this specific piperazine.
Advanced Mechanistic Studies at the Molecular Level
Understanding the formation and interaction of this compound at a molecular level is crucial for its potential synthesis and application.
Elucidating Complex Reaction Intermediates
The synthesis of this compound would likely proceed through a multi-step alkylation process starting from a phenylpiperazine precursor. evitachem.com A significant area for advanced mechanistic study would be the elucidation of the reaction intermediates. Research on the synthesis of the related compound, 1-methyl-3-phenylpiperazine (B26559), has identified several key intermediates, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which are formed when protecting groups are used to ensure selective methylation. umich.eduresearchgate.net
For this compound, a key challenge would be the selective introduction of three methyl groups at specific positions. A plausible synthetic pathway might involve:
Protection of one nitrogen atom of a 3-phenylpiperazine derivative.
Sequential methylation at the unprotected nitrogen and the carbon at the 2-position.
Deprotection and final methylation at the remaining nitrogen.
Each of these steps would involve distinct intermediates. Advanced techniques such as in-situ spectroscopy (e.g., ReactIR or process NMR) combined with computational modeling could be used to identify and characterize these transient species, providing a detailed understanding of the reaction mechanism and helping to optimize synthetic routes to avoid the formation of isomeric impurities.
High-Resolution Structural Biology Techniques for Ligand-Target Complexes (if applicable to a theoretical target)
The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with aminergic G protein-coupled receptors (GPCRs). nih.gov While no biological targets for this compound have been identified, one can theorize its potential interaction with such receptors based on its structural similarity to known ligands.
Should a theoretical biological target be proposed, high-resolution structural biology techniques would be indispensable for understanding the ligand-target complex. X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of the compound bound to its target protein. Such a structure would reveal:
The Binding Pose: The precise orientation of the ligand within the receptor's binding pocket.
Key Molecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the trimethyl-phenylpiperazine moiety and the amino acid residues of the target.
Conformational Changes: How the binding of the ligand induces or stabilizes specific conformations of the target protein.
This structural data is fundamental in structure-based drug design, enabling the rational optimization of the ligand to improve properties like affinity and selectivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,2,4-trimethyl-3-phenylpiperazine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example, multi-step reactions often involve alkylation or sulfonylation of the piperazine core, with purification via column chromatography to isolate intermediates . Solvents like dimethylformamide (DMF) or acetonitrile are critical for stabilizing reactive intermediates . Reaction progress can be monitored using thin-layer chromatography (TLC) to adjust conditions in real time .
Q. What analytical techniques are essential for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the piperazine ring and phenyl group (e.g., integration ratios for methyl groups and aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of trimethyl and phenyl substituents, revealing conformational preferences .
Q. How do steric and electronic properties of substituents influence the compound’s stability during synthesis?
- Methodological Answer : Bulky groups like the 3-phenyl moiety can hinder nucleophilic attack on the piperazine ring, requiring elevated temperatures (80–120°C) for reactions . Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates but may necessitate anhydrous conditions to prevent hydrolysis . Computational tools like density functional theory (DFT) predict electronic effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Researchers should:
- Standardize assays using controls like known receptor agonists/antagonists .
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methyl with trifluoromethyl) .
- Use molecular docking to predict binding affinities to target proteins (e.g., dopamine receptors) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate absorption (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration by analyzing lipophilicity and hydrogen-bonding capacity .
- Data Validation : Compare predictions with in vitro permeability assays (e.g., Caco-2 cell models) .
Q. What experimental designs are effective for studying metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites. LC-MS/MS detects hydroxylation or demethylation products .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites via MS isotopic patterns .
- Enzyme Inhibition Assays : Test interactions with CYP3A4 or CYP2D6 using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
